Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrrolidinone moiety, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyrrolidinone moiety and the ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The thiazole ring and ester group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups onto the thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The thiazole ring is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with thiazole rings have been studied for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.
Biological Activity
Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound notable for its potential biological activities. The presence of a thiazole ring and a pyrrolidine moiety in its structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
Property | Details |
---|---|
Molecular Formula | C17H25N3O4S |
Molecular Weight | 367.5 g/mol |
IUPAC Name | This compound |
InChI Key | RJQUMHQXMXDZBE-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their catalytic functions.
- Receptor Modulation : It may interact with various cellular receptors, influencing their signaling pathways and leading to diverse biological effects.
- Pathway Involvement : The compound can affect key biochemical pathways such as cell proliferation, apoptosis, and inflammation, which are critical in therapeutic contexts.
Biological Activities
Studies have indicated that compounds containing thiazole and pyrrolidine structures often exhibit significant biological activities:
- Antimicrobial Activity : Thiazole derivatives have shown promising antimicrobial properties, making them candidates for further pharmacological investigations.
- Antitumor Activity : Research suggests that thiazole-containing compounds can possess cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : Some thiazole derivatives are noted for their ability to modulate inflammatory responses, which can be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
Study on Antitumor Activity
A study evaluated a series of thiazole derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that certain structural modifications significantly enhanced their anticancer activity. For example, a derivative with a methyl group at the 4-position exhibited an IC50 value of 1.61 µg/mL against A431 cells, highlighting the importance of structural features in determining biological efficacy .
Study on Enzyme Inhibition
Another investigation focused on the enzyme inhibition potential of thiazole-based compounds. It was found that the introduction of specific functional groups could enhance binding affinity to target enzymes involved in metabolic pathways. This study provided insights into how structural variations influence pharmacodynamics and therapeutic outcomes .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-amino-4-methylthiazole-5-carboxylate | Thiazole ring | Antimicrobial |
4-Methylthiazole | Simple thiazole structure | Antifungal |
Pyrrolidine Derivative | Contains pyrrolidine ring | Analgesic properties |
Methyl 4-methyl-2-{[1-(2-methylpropyl)-5... | Thiazole and pyrrolidine functionalities | Enhanced biological activity |
Properties
Molecular Formula |
C17H25N3O4S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
methyl 2-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H25N3O4S/c1-9(2)7-20-8-11(6-12(20)21)15(22)19-17-18-13(16(23)24-5)14(25-17)10(3)4/h9-11H,6-8H2,1-5H3,(H,18,19,22) |
InChI Key |
RJQUMHQXMXDZBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC |
Origin of Product |
United States |
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